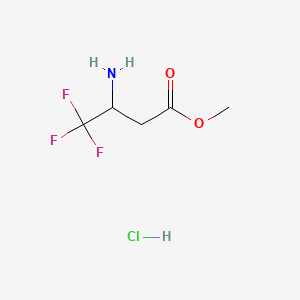
Methyl 3-amino-4,4,4-trifluorobutyrate hydrochloride
Overview
Description
Methyl 3-amino-4,4,4-trifluorobutyrate hydrochloride is a chemical compound with the molecular formula H2NCH(CF3)CH2CO2CH3 · HCl . It has a molecular weight of 207.58 . It appears as a white to tan solid, powder, or crystals .
Molecular Structure Analysis
The linear formula of this compound is H2NCH(CF3)CH2CO2CH3 · HCl . The structure conforms to the infrared spectrum, proton, carbon NMR, and fluorine NMR .Physical and Chemical Properties Analysis
This compound is a solid with a melting point of 96-101 °C . It should be stored at a temperature of 2-8°C . The compound’s elemental analysis shows that it contains 27.1% to 30.7% carbon and 6.3% to 7.2% nitrogen .Scientific Research Applications
Stereoselective syntheses of fluorinated amino acids, such as (2S,3S)-4,4,4-trifluorovaline and (2S,4S)-5,5,5-trifluoroleucine, starting from 4,4,4-trifluoro-3-methylbutanoic acid, a related compound to Methyl 3-amino-4,4,4-trifluorobutyrate hydrochloride (Pigza, Quach, & Molinski, 2009).
Development of efficient methods for synthesizing 3-aryl-3-trifluoromethyl-2,3-dihydro-1H-pyrrolizin-1-ones, which are promising scaffolds in the design of bioactive compounds, using 3-amino-3-aryl-4,4,4-trifluorobutanoic acid methyl esters (Melnykov, Tkachuk, Grozav, Gillaizeau, & Sukach, 2019).
Synthesis of coumarin derivatives, such as (S)-4-((4-((3-amino-2-oxo-4-phenylbutoxy)methyl)-1H-1,2,3-triazol-1-yl)methyl)-7 hydroxy-2H-chromen-2-one hydrochloride, for potential applications as sensors for fluorogenic recognition of Fe3+ and Cu2+ ions in aqueous solution (Joshi, Kumari, Sarmah, Sakhuja, & Pant, 2016).
Enzymatic hydrolysis of methyl 3,3-difluoro-2-amino esters, closely related to this compound, for the synthesis of D- and L-3,3-difluoro-2-amino acids and their derivatives (Ayi, Guedj, & Septe, 1995).
Synthesis of methyl α-L-ristosaminide hydrochloride, which involves the conversion of related compounds to amino-3-trideoxy-α-L-ribopyranoside hydrochloride (Bongini, Cardillo, Orena, Sandri, & Tomasini, 1983).
Use in gas-liquid chromatography of trifluoroacetylated amino acid methyl esters, highlighting its relevance in analytical chemistry (Darbre & Islam, 1968).
Synthesis of amino acid methyl and benzylesters as their hydrochlorides or BF3-complexes, which is closely related to the chemical handling of this compound (Weber, 1976).
Safety and Hazards
Methyl 3-amino-4,4,4-trifluorobutyrate hydrochloride is classified as an eye irritant (Category 2A) and a respiratory sensitizer (Category 1) . It may cause serious eye irritation (H319) and may cause allergy or asthma symptoms or breathing difficulties if inhaled (H334) . Personal protective equipment such as a dust mask type N95 (US), eyeshields, and gloves are recommended .
Mechanism of Action
Target of Action
The primary targets of Methyl 3-amino-4,4,4-trifluorobutyrate hydrochloride are currently unknown. This compound is a relatively new chemical entity and research is ongoing to identify its specific targets and their roles in biological systems .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Specific details about how these factors influence this compound are currently unknown .
Properties
IUPAC Name |
methyl 3-amino-4,4,4-trifluorobutanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8F3NO2.ClH/c1-11-4(10)2-3(9)5(6,7)8;/h3H,2,9H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKVHKPQCIBOZON-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(C(F)(F)F)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClF3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40660288 | |
| Record name | Methyl 3-amino-4,4,4-trifluorobutanoate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40660288 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
169605-23-6 | |
| Record name | Methyl 3-amino-4,4,4-trifluorobutanoate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40660288 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 3-amino-4,4,4-trifluorobutyrate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1H-Indole-3-carbonitrile, 2-[2-(dimethylamino)-5-hydroxy-3-benzofuranyl]-6-methoxy-1-phenyl-](/img/no-structure.png)

![2-{[4-(2-Methyl-2-propanyl)benzoyl]oxy}propanoic acid](/img/structure/B574171.png)
![1,2-Dihydrocyclobuta[b]quinoxaline](/img/structure/B574172.png)

![Methyl 6-amino-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylate](/img/structure/B574175.png)
![N1-Isopropyl-1H-benzo[d]imidazole-1,2-diamine](/img/structure/B574180.png)
![N,N-Diphenyl-2,5-bis[2-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene]cyclopentan-1-iminium tetrafluoroborate](/img/structure/B574181.png)



